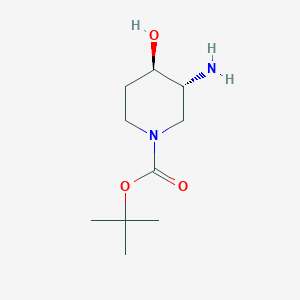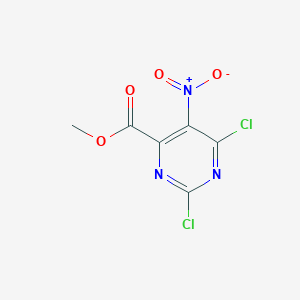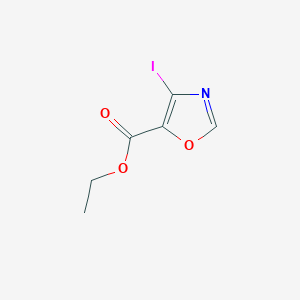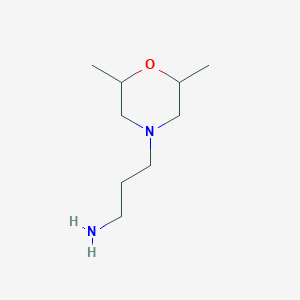
2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride is an important D-glucopyranose derivative . It is often used as a pharmaceutical intermediate in the synthesis of derivatives for the treatment of Alzheimer’s disease, diabetes, and cancer .
Synthesis Analysis
The synthesis of 2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride involves the addition of 19.4g of 2,3,4,6-tetra-O-benzyl-β-D-glucosinolate to 500mL of acetone, and the subsequent addition of 18.7g of N-bromosuccinyl in batches with stirring . The reaction is carried out at 25°C for 0.5h .Molecular Structure Analysis
The molecular structure of 2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride is represented by the formula C34H35FO5 . Its IUPAC name is 2,3,4,6-tetra-O-benzyl-D-glucopyranosyl fluoride .Chemical Reactions Analysis
The reaction of tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate, as a glycosyl donor, with hydroquinone was initiated by catalytic amounts of trimethylsilyl trifluoromethanesulfonate (TMSOTf), resulting in 4-hydroxyphenyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside with high stereoselectivity and yield, and then to α-arbutin quantitatively after deprotection .Physical And Chemical Properties Analysis
2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride has a molecular weight of 542.65 . It should be stored at a temperature between 28 C .Scientific Research Applications
Organic Synthesis
This compound is useful in organic synthesis . It enables the preparation of α-glucopyranosyl chloride as well as 1-C-α-D-glucopyranosyl derivatives .
Glucosylation Reactions
2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride is an important D-glucopyranose derivative for glucosylation . Glucosylation is a type of glycosylation, which is a critical function in biology and involves attaching a glucosyl group to a molecule .
Preparation of α-glucopyranosyl Chloride
This compound can be used in the preparation of α-glucopyranosyl chloride . α-glucopyranosyl chloride is a useful intermediate in the synthesis of various glucosides and can be used in a variety of chemical reactions .
Synthesis of 1-C-α-D-glucopyranose Derivatives
2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride can also be used in the synthesis of 1-C-α-D-glucopyranose derivatives . These derivatives have a wide range of applications in the field of medicinal chemistry .
Intermediate for Voglibose/Dapagliflozin
This compound serves as an intermediate in the synthesis of Voglibose and Dapagliflozin . Voglibose is an alpha-glucosidase inhibitor used for lowering post-prandial blood glucose levels in people with diabetes mellitus. Dapagliflozin is a medication for the treatment of type 2 diabetes .
Preparation of Important D-glucopyranosyl Derivatives
It can be used in the preparation of important D-glucopyranosyl derivatives for glucosylation and other reactions . These derivatives can be used in a variety of research applications, including the study of carbohydrate-protein interactions, the development of new pharmaceuticals, and the synthesis of new materials .
properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-fluoro-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35FO5/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-34H,21-25H2/t30-,31-,32+,33-,34-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXIKNZDQVSBCO-BGSSSCFASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35FO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447063 |
Source


|
| Record name | 2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride | |
CAS RN |
78153-79-4 |
Source


|
| Record name | 2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2S,3S,4S,5R,6S)-6-[(2Z,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1311886.png)

![2-[(Dimethylamino)methyl]-4-fluorophenol](/img/structure/B1311889.png)

![5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1311892.png)

